molecular formula C6H12N2O B1283387 (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine CAS No. 209401-69-4

(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine

カタログ番号: B1283387
CAS番号: 209401-69-4
分子量: 128.17 g/mol
InChIキー: UMIZTIYZNFUATK-WDSKDSINSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic heterocyclic compound with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . It serves as a critical intermediate in synthesizing finafloxacin hydrochloride, a fluoroquinolone antibiotic with enhanced activity in acidic environments (pH 5–6), making it effective against infections in the urinary tract and skin . Its zwitterionic structure and stereospecific configuration (4aS,7aS) are pivotal for its pharmacological role .

特性

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZTIYZNFUATK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@@H]2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567792
Record name (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209401-69-4
Record name (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome Notes
(a) Condensing agent (e.g., anhydride) Formation of protected amine intermediate Protects amine functionality
(b) Controlled reaction to form bicyclic dione Intermediate formation for ring closure Two-stage process for selectivity
(c1) Inert solvent (toluene), 70–100 °C Cyclization and ring closure Temperature critical for stereoselectivity
(c2) Strong acid (HCl), reflux 4–10 hours Deprotection and rearrangement Ensures completion of ring formation
(c3) Reducing agent (LiAlH4) Reduction to bicyclic amine Final step to obtain target compound

Stereochemical Control and Optical Purity

The stereoselective synthesis routes emphasize the control of stereochemistry at the 4a and 7a positions of the bicyclic system. The use of protective groups and carefully controlled reaction conditions (temperature, solvent, acid strength) allows for the selective formation of the (4aS,7aS) isomer with optical purity exceeding 99%. This high stereochemical fidelity is essential for the compound’s biological activity and further synthetic applications.

Comparative Analysis of Preparation Routes

Preparation Method Key Features Advantages Limitations
Cyclization of α-amino ketones with diazo pyruvates Mild conditions, direct cyclization Simplicity, moderate stereoselectivity May require optimization for purity
Multi-step stereoselective synthesis via protected intermediates Multi-stage, uses protecting groups High optical purity (>99%), scalable More complex, longer synthesis time
Reduction with LiAlH4 Efficient reduction step High yield of bicyclic amine Requires careful handling of reagents

Research Findings and Practical Applications

  • The stereoselective synthesis method described in patent US8680276B2 provides a practical and efficient route to (4aS,7aS)-octahydropyrrolo[3,4-b]oxazine and related compounds with excellent stereochemical control.
  • The compound’s preparation is critical for its use as a building block in medicinal chemistry, where its stereochemistry influences biological activity such as enzyme inhibition and receptor modulation.
  • The synthetic methods allow for the production of sufficient quantities for research and industrial applications, including drug development and fine chemical synthesis.

Summary Table of Key Preparation Data

Parameter Data/Condition Reference
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Key Synthetic Step Cyclization of α-amino ketones
Protective Groups Used Benzyl amine derivatives
Solvent Toluene
Temperature Range 50–100 °C (optimal 70–100 °C)
Acid Treatment HCl under reflux, 4–10 hours
Reducing Agent Lithium aluminum hydride (LiAlH4)
Optical Purity Achieved >99%

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results that suggest its potential as a therapeutic agent in treating infections caused by resistant pathogens. The compound's mechanism of action likely involves interference with bacterial enzyme functions, thus inhibiting their growth.

Anticancer Activity
Studies have explored the use of derivatives of this compound in cancer treatment. These derivatives have shown cytotoxic effects against several cancer cell lines, indicating their potential as candidates for drug development aimed at oncology . The ability of these compounds to modulate key signaling pathways involved in cancer proliferation is a focal point of ongoing research.

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Preliminary findings suggest that it may provide protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.

Synthetic Chemistry Applications

Building Block for Drug Synthesis
this compound serves as an important scaffold in the synthesis of various biologically active molecules. Its unique fused ring system allows for the development of new compounds with enhanced pharmacological properties. Researchers have utilized this compound to create analogs that target specific biological processes .

Reactions and Modifications
The compound can undergo various chemical modifications to enhance its biological activity or tailor it for specific applications. For example, intramolecular azomethine ylide cycloaddition reactions have been employed to synthesize novel derivatives with improved efficacy against targeted diseases . These synthetic pathways are crucial for advancing the compound's applicability in medicinal chemistry.

Case Studies

Study Focus Findings Implications
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strainsPotential use in developing new antibiotics
Anticancer PropertiesInduced cytotoxicity in various cancer cell linesCandidates for new cancer therapies
Neuroprotective EffectsReduced neuroinflammation and promoted neuronal survivalPossible treatments for neurodegenerative disorders

作用機序

The mechanism of action of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations

Methyl-Substituted Derivatives
  • However, boiling point data are unavailable, suggesting challenges in purification . Application: Used in pharmaceutical research; requires storage at 2–8°C due to sensitivity .
  • 4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine Dihydrochloride Formula: C₇H₁₆Cl₂N₂O; MW: 219.12 g/mol Key Differences: The hydrochloride salt improves aqueous solubility, facilitating formulation for intravenous use .
Benzyl-Substituted Derivatives
  • (4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine
    • Formula : C₁₃H₁₈N₂O; MW : 218.3 g/mol
    • Key Differences : The benzyl group significantly enhances lipophilicity (LogP data pending), which may improve blood-brain barrier penetration but reduce solubility .
    • Application : Explored in CNS-targeted drug discovery due to structural similarity to neuroactive compounds .

Stereochemical Variations

  • (4aR,7aS)-rel-6-Boc-Octahydropyrrolo[3,4-b][1,4]oxazine

    • Key Differences : The tert-butoxycarbonyl (Boc) protecting group modifies reactivity, enabling selective functionalization during synthesis. Stereochemistry at 4a/7a positions influences conformational stability .
  • (4aR,7aR)-6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

    • Formula : C₇H₁₄N₂O; MW : 142.2 g/mol
    • Key Differences : The 6-methyl substituent and (4aR,7aR) configuration may reduce antibacterial efficacy compared to the (4aS,7aS) isomer, as seen in moxifloxacin derivatives .

Pharmacological Analogues

  • Moxifloxacin Intermediate

    • Structure : Contains a pyrrolo[3,4-b]pyridine core instead of oxazine.
    • Key Differences : The pyridine ring increases planarity, enhancing DNA gyrase inhibition but reducing pH-dependent activity .
  • Pyrimido[5,4-b][1,4]oxazine Derivatives

    • Key Differences : The pyrimidine ring expands the π-conjugated system, improving binding to GPR119 receptors but limiting antibacterial use .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Feature Application Reference
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine C₆H₁₂N₂O 128.17 Zwitterionic, pH-sensitive Finafloxacin synthesis
(4aS,7aR)-4-Methyl derivative C₇H₁₄N₂O 142.20 Increased lipophilicity Pharmaceutical intermediates
4-Methyl dihydrochloride C₇H₁₆Cl₂N₂O 219.12 Enhanced solubility Injectable formulations
(4aR,7aS)-4-Benzyl derivative C₁₃H₁₈N₂O 218.30 High lipophilicity CNS drug candidates
Moxifloxacin intermediate C₂₁H₂₄FN₃O₄ 401.44 DNA gyrase inhibition Broad-spectrum antibiotic

生物活性

(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic heterocyclic compound notable for its unique stereochemistry and incorporation of both nitrogen and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and enzyme inhibitory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H12N2OC_6H_{12}N_2O with a molecular weight of 128.17 g/mol. Its structure features a fused pyrrolidine and oxazine ring system that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for disease processes. For instance, derivatives of this compound have been studied as potential inhibitors for enzymes linked to Alzheimer's disease and cancer progression .
  • Receptor Binding : Its structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to various biological effects .

Antibacterial Properties

Research indicates that this compound exhibits antibacterial properties. Heterocycles similar to this compound are known for influencing the pharmacokinetic and toxicological profiles of drugs. The presence of heteroatoms in its structure enhances interactions with bacterial targets.

Enzyme Inhibition Studies

Several studies have focused on the enzyme inhibitory potential of this compound:

  • Alzheimer's Disease : Derivatives have shown promise in inhibiting human acetylcholinesterase, an enzyme linked to the pathophysiology of Alzheimer's disease. Virtual screening has demonstrated binding affinities that suggest potential therapeutic applications in preventing amyloid peptide aggregation .
  • Cancer Research : The compound has been explored for its ability to inhibit specific enzymes that contribute to tumor growth and metastasis. Studies indicate that modifications to the basic structure can enhance potency against cancer-related targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound compared to other compounds with similar structures, the following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
(4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazineSimilar bicyclic structureDifferent stereochemistry may influence activity
PyrrolidineFive-membered ring with nitrogenSimpler structure; less complex reactivity
TetrazoleFive-membered ring with four nitrogensHigher polarity; different pharmacological properties
1H-pyrroleFive-membered ring with one nitrogenLess saturated; distinct reactivity patterns

The specific stereochemistry and dual heteroatom presence in this compound likely enhance its biological efficacy compared to these similar compounds.

Case Studies

Recent investigations have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study demonstrated that derivatives of this compound significantly inhibited the growth of cancer cell lines by targeting specific metabolic pathways involved in cell proliferation.
  • Case Study 2 : Research on its antibacterial properties showed promising results against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine in laboratory settings?

  • Methodological Answer :

  • Exposure Controls : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powdered forms to avoid inhalation .
  • Hygiene Measures : Wash hands thoroughly after handling. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste .
  • Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong acids/bases) to prevent decomposition .

Q. How can researchers design a synthetic route for this compound?

  • Methodological Answer :

  • Literature Review : Start with databases like Reaxys or SciFinder to identify analogous pyrrolo-oxazine syntheses. For example, adapt procedures for refluxing heterocyclic intermediates in xylene with chloranil as an oxidizing agent .
  • Optimization : Use HPLC or TLC to monitor reaction progress. Purify via recrystallization (methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Validation : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., characteristic pyrrolidine proton signals at δ 3.1–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Compare retention times with reference standards .
  • Stability Testing : Conduct accelerated degradation studies under varied pH (2–12), temperature (40–60°C), and light exposure. Monitor decomposition by LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Gap Analysis : Note that Safety Data Sheets (SDS) classify acute toxicity (Category 4 for oral/dermal/inhalation) but lack empirical data .
  • In Vitro Assays : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Compare results with structurally similar compounds (e.g., fluoroquinolone intermediates) .
  • Computational Modeling : Apply QSAR models to predict toxicity endpoints based on substituent effects (e.g., electron-withdrawing groups on the oxazine ring) .

Q. What experimental strategies can elucidate the compound’s reactivity under non-standard conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to UV light or oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2) and analyze products via GC-MS. Track radical intermediates using ESR spectroscopy .
  • Kinetic Studies : Use differential scanning calorimetry (DSC) to determine thermal decomposition kinetics. Calculate activation energy via the Ozawa-Flynn-Wall method .

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Conceptual Basis : Link synthesis to heterocyclic chemistry theories (e.g., Baldwin’s rules for ring closure) to predict feasible derivatives .
  • Structural Modifications : Introduce substituents at the pyrrolidine nitrogen or oxazine oxygen. Use DFT calculations (Gaussian 09) to optimize geometries and predict electronic properties .
  • Biological Validation : Screen derivatives for antimicrobial activity against Staphylococcus aureus (MIC assays) and correlate with computed logP values .

Q. What methodologies address discrepancies in ecological impact assessments for this compound?

  • Methodological Answer :

  • Environmental Testing : Conduct OECD 301B biodegradation tests. If persistence is observed (>60% after 28 days), evaluate bioaccumulation potential via octanol-water partitioning (logKow\log K_{ow}) .
  • Tiered Risk Assessment : Use species sensitivity distributions (SSDs) for aquatic organisms (e.g., Daphnia magna) to derive predicted no-effect concentrations (PNECs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 2
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。